7-chloro-1H-imidazo[4,5-c]pyridin-4-amine
Overview
Description
7-chloro-1H-imidazo[4,5-c]pyridin-4-amine is a heterocyclic compound that features a fused imidazole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural resemblance to purines, which are key components of nucleic acids .
Mechanism of Action
Target of Action
The primary target of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine is the Toll-like receptor 7 (TLR7) . TLR7 is a part of the immune system and plays a crucial role in recognizing single-stranded RNA in endosomes, which is a common feature of viral genomes .
Mode of Action
This compound acts as a TLR7 agonist . It binds to TLR7, triggering a cascade of immune responses. This compound has been found to be a pure TLR7 agonist with negligible activity on TLR8 .
Biochemical Pathways
Upon activation by this compound, TLR7 can trigger several biochemical pathways. One of the key pathways involves the activation of IKK-ε and TBK1 , which in turn activate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) . NF-kappaB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .
Pharmacokinetics
It is also known that the compound should be stored at a temperature between 2-8°C . These factors can influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature . Furthermore, the compound’s interaction with its target and its subsequent effects can be influenced by the presence of other molecules in its environment.
Biochemical Analysis
Biochemical Properties
7-chloro-1H-imidazo[4,5-c]pyridin-4-amine plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with Toll-like receptor 7 (TLR7), acting as an agonist . This interaction is significant as TLR7 is involved in the immune response, recognizing single-stranded RNA in viral infections. The compound’s interaction with TLR7 can modulate immune responses, making it a potential candidate for therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with TLR7 can lead to the activation of downstream signaling pathways that result in the production of cytokines and other immune response mediators . This modulation of immune responses can have significant implications for the treatment of viral infections and other immune-related conditions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. Its role as a TLR7 agonist involves binding to the receptor, leading to its activation . This activation triggers a cascade of signaling events that result in changes in gene expression and the production of immune response mediators. The compound’s ability to modulate gene expression and enzyme activity highlights its potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for sustained biological activity . Its degradation over time can lead to a decrease in its efficacy, highlighting the importance of understanding its temporal effects in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to modulate immune responses without causing significant adverse effects . At higher doses, it can lead to toxic effects, including inflammation and tissue damage. Understanding the dosage effects is crucial for determining the therapeutic window and ensuring the compound’s safety in clinical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s metabolism can affect its bioavailability and efficacy, making it essential to understand its metabolic pathways . Studies have shown that the compound can influence metabolic flux and metabolite levels, further highlighting its potential as a therapeutic agent.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can influence its therapeutic effects and potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . This localization can affect its interactions with biomolecules and its overall biological activity, making it an important factor to consider in its biochemical analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-3-nitropyridine with formamide, followed by reduction and cyclization to yield the desired product . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the proper formation of the imidazo[4,5-c]pyridine ring system .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-chloro-1H-imidazo[4,5-c]pyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Cyclization Reactions: Further cyclization reactions can lead to the formation of more complex heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and various organic solvents (e.g., dimethylformamide). Reaction conditions such as temperature, pressure, and reaction time are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted imidazo[4,5-c]pyridines, which can be further explored for their potential biological activities .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine include:
Imidazo[4,5-b]pyridine: Another fused heterocyclic system with similar biological activities.
Imidazo[1,2-a]pyridine: Known for its applications in medicinal chemistry, particularly as antiviral and anticancer agents.
Imidazo[1,5-a]pyridine: Used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
What sets this compound apart is its specific substitution pattern and the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity . This unique structure allows for targeted modifications and the development of derivatives with enhanced properties .
Properties
IUPAC Name |
7-chloro-3H-imidazo[4,5-c]pyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c7-3-1-9-6(8)5-4(3)10-2-11-5/h1-2H,(H2,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVAYRKQQLXCQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C(=N1)N)NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901270566 | |
Record name | 7-Chloro-1H-imidazo[4,5-c]pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901270566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
668268-69-7 | |
Record name | 7-Chloro-1H-imidazo[4,5-c]pyridin-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=668268-69-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-1H-imidazo[4,5-c]pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901270566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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